N1-Phenylbenzene-1,3-diamine chemical properties and structure
N1-Phenylbenzene-1,3-diamine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1-Phenylbenzene-1,3-diamine, also known as m-aminodiphenylamine, is an aromatic amine with significant potential in various fields, including polymer science and medicinal chemistry. This document provides a detailed overview of its chemical properties, structure, synthesis, and reactivity. While specific experimental data for this particular isomer is not as abundant as for its para-substituted counterpart, this guide consolidates available information and provides context through data from closely related compounds.
Chemical Structure and Properties
N1-Phenylbenzene-1,3-diamine is an aromatic compound featuring a phenyl group substituted onto one of the amino groups of m-phenylenediamine.
Structure:
Caption: Chemical structure of N1-Phenylbenzene-1,3-diamine.
Table 1: Physicochemical Properties of N1-Phenylbenzene-1,3-diamine
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂ | [1] |
| Molecular Weight | 184.24 g/mol | [1] |
| CAS Number | 5840-03-9 | [1] |
| Melting Point | 76-77 °C | [2] |
| Boiling Point | 362 °C at 760 mmHg; 190 °C at 2 Torr | [1][2] |
| Density | 1.167 g/cm³ | [1] |
| Flash Point | 203.2 °C | [1] |
| Water Solubility | >27.6 µg/mL | [2] |
| XLogP3 | 3.7 | [2] |
| PSA (Polar Surface Area) | 38.05 Ų | [2] |
Synthesis and Purification
The synthesis of N1-Phenylbenzene-1,3-diamine can be achieved through established methods for C-N bond formation, such as the Buchwald-Hartwig amination or the Ullmann condensation.[3][4] These reactions typically involve the coupling of an aryl halide with an amine in the presence of a metal catalyst.
General Experimental Protocol (Hypothetical)
Reaction: Buchwald-Hartwig amination of 3-bromoaniline with aniline.
Materials:
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3-bromoaniline
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Aniline
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Palladium(II) acetate (Pd(OAc)₂)
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Xantphos (or other suitable phosphine ligand)
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Sodium tert-butoxide (NaOtBu)
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Toluene (anhydrous)
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Argon or Nitrogen (inert gas)
Procedure:
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To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, the phosphine ligand, and NaOtBu.
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Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.
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Add 3-bromoaniline and aniline to the reaction mixture.
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Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate). Further purification can be achieved by recrystallization from a suitable solvent. While a specific solvent system for N1-Phenylbenzene-1,3-diamine is not readily available in the literature, a trial-and-error approach with common solvents like ethanol, methanol, or mixtures with water, guided by the principles of recrystallization, would be necessary.
Caption: General workflow for the synthesis and purification.
Spectroscopic Characterization
Specific spectral data for N1-Phenylbenzene-1,3-diamine is not widely published. The following are expected characteristic signals based on the analysis of its isomers and related compounds.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, as well as signals for the amine protons. The protons on the disubstituted ring will likely appear as complex multiplets due to their differing chemical environments. The amine protons will appear as broad singlets, and their chemical shift will be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum should display signals for all 12 carbon atoms. The number of unique signals will depend on the symmetry of the molecule. Carbons attached to the nitrogen atoms will be shifted downfield.
3.2. Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic absorption bands for:
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N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the primary and secondary amine groups.
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C-N stretching: Bands in the region of 1250-1350 cm⁻¹.
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Aromatic C-H stretching: Bands above 3000 cm⁻¹.
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Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.
3.3. Mass Spectrometry (MS) The mass spectrum should show a molecular ion peak (M⁺) at m/z = 184.24. The fragmentation pattern would likely involve the loss of amine-related fragments and cleavage of the C-N bond.
Reactivity and Potential Applications
As an aromatic amine, N1-Phenylbenzene-1,3-diamine is expected to undergo typical reactions of this class of compounds, including diazotization, acylation, and alkylation. The presence of two amino groups with different substitution patterns offers opportunities for selective functionalization.
While specific research on the biological activities of N1-Phenylbenzene-1,3-diamine is limited, derivatives of aminodiphenylamines have been investigated for various medicinal chemistry applications. For instance, some aminodiphenylamine derivatives have been evaluated for their antimicrobial and antioxidant properties.[5] The core structure of N1-Phenylbenzene-1,3-diamine could serve as a scaffold for the development of novel therapeutic agents.
Caption: Reactivity and potential application pathways.
Conclusion
N1-Phenylbenzene-1,3-diamine is a molecule with interesting structural features that suggest its utility in materials science and drug discovery. While a comprehensive experimental profile for this specific isomer is yet to be fully documented in publicly accessible literature, this guide provides a foundational understanding of its properties, potential synthetic routes, and expected analytical characteristics based on established chemical principles and data from related compounds. Further research is warranted to fully elucidate the specific properties and applications of this compound.
References
- 1. N-Phenyl-m-phenylenediamine | 5840-03-9 - BuyersGuideChem [buyersguidechem.com]
- 2. echemi.com [echemi.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
